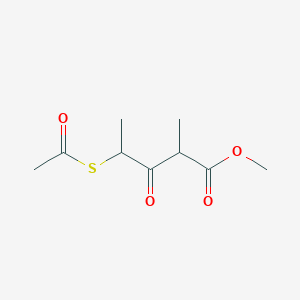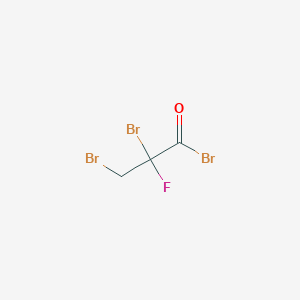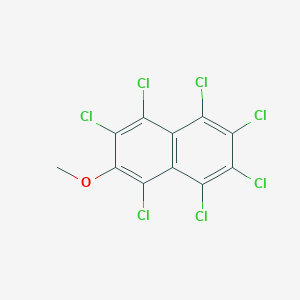
1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene is a chemical compound known for its high chlorine content and unique structural properties. It is part of the naphthalene family, which consists of polycyclic aromatic hydrocarbons. This compound is characterized by the presence of seven chlorine atoms and one methoxy group attached to the naphthalene ring, making it highly chlorinated and relatively stable.
Vorbereitungsmethoden
The synthesis of 1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene typically involves multiple steps, starting with the chlorination of naphthalene. The process includes:
Chlorination: Naphthalene is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Methoxylation: The chlorinated naphthalene is then reacted with methanol in the presence of a base like sodium methoxide to introduce the methoxy group.
Purification: The final product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale production, including continuous flow processes and the use of industrial-grade reagents and equipment.
Analyse Chemischer Reaktionen
1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions, leading to the formation of hydroxylated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts to facilitate the reactions.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of heavy chlorination on the chemical and physical properties of aromatic hydrocarbons.
Biology: Researchers investigate its interactions with biological systems to understand the impact of chlorinated compounds on living organisms.
Medicine: Studies are conducted to explore its potential as a lead compound for developing new pharmaceuticals, particularly in the field of anticancer research.
Industry: It is used in the development of specialty chemicals and materials, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene involves its interaction with cellular components, leading to various biological effects. The compound can bind to proteins and enzymes, disrupting their normal function. It may also interact with DNA, causing mutations and other genetic alterations. The molecular targets and pathways involved include oxidative stress pathways, enzyme inhibition, and disruption of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene can be compared with other chlorinated naphthalenes, such as:
1,2,3,4,5,6-Hexachloro-7-methoxynaphthalene: This compound has one less chlorine atom, making it slightly less stable and less reactive.
1,2,3,4,5,6,7-Heptachloronaphthalene: Lacks the methoxy group, resulting in different chemical and physical properties.
1,2,3,4,5,6,8-Octachloronaphthalene: Contains one additional chlorine atom, making it more stable but also more toxic.
The uniqueness of this compound lies in its specific combination of chlorine atoms and a methoxy group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
94797-79-2 |
|---|---|
Molekularformel |
C11H3Cl7O |
Molekulargewicht |
399.3 g/mol |
IUPAC-Name |
1,2,3,4,5,6,8-heptachloro-7-methoxynaphthalene |
InChI |
InChI=1S/C11H3Cl7O/c1-19-11-7(15)3-2(6(14)10(11)18)4(12)8(16)9(17)5(3)13/h1H3 |
InChI-Schlüssel |
LJHDESVEXHXMFG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C(=C1Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


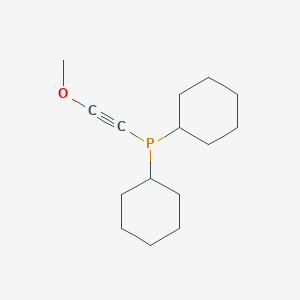
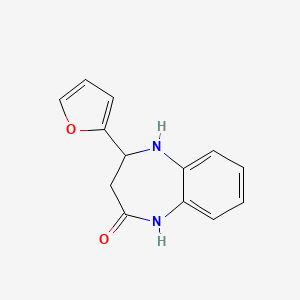
![2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide](/img/structure/B14344485.png)
![2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)
![1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14344493.png)
![4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one](/img/structure/B14344497.png)
![2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14344514.png)
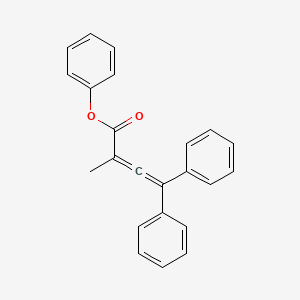
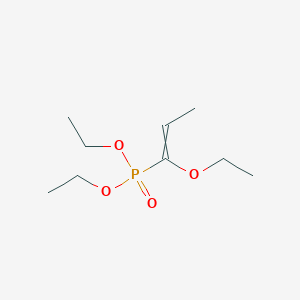
![1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy-](/img/structure/B14344526.png)
![4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14344527.png)
